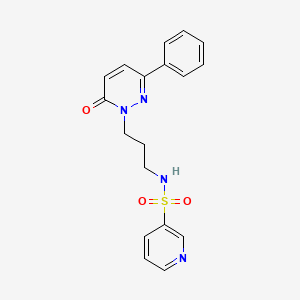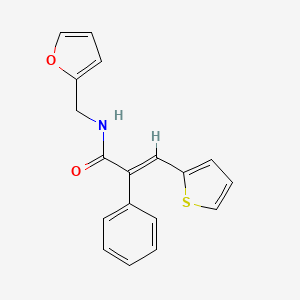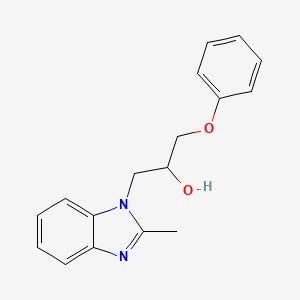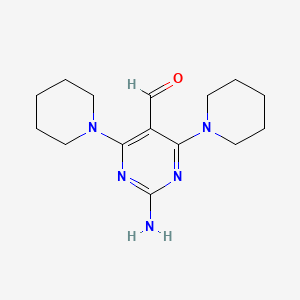![molecular formula C15H17N3O3 B2541667 N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1428363-09-0](/img/structure/B2541667.png)
N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a six-membered ring . They are often used in the synthesis of various pharmaceuticals and dyes .
Synthesis Analysis
Oxazines can be synthesized through various methods. One common method is the (3 + 2) cycloaddition reaction of an alkyne and nitrile oxide . Another method involves the reaction of nitriles with aminoalcohols .Molecular Structure Analysis
The molecular structure of oxazines involves a six-membered ring with one oxygen and one nitrogen atom . The exact structure can vary depending on the position of these atoms and the presence of any additional functional groups.Chemical Reactions Analysis
Oxazines can undergo various chemical reactions. For example, they can be used as reagents in the Meyers synthesis of aldehydes . They can also react with phenols, formaldehyde, and primary amines to form polybenzoxazine networks .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazines can vary widely depending on their specific structure. For example, some oxazines are solid at room temperature .科学的研究の応用
Chemical Synthesis and Bioisosteric Applications
A study by Raboisson et al. (2003) introduced a series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines, which included compounds similar to the specified chemical, as potent phosphodiesterase type 4 inhibitors with high isoenzyme selectivity. This research demonstrates the compound's relevance in developing new structural classes of inhibitors with potential therapeutic applications, particularly for inflammatory diseases (Raboisson et al., 2003).
Antimicrobial and Antifungal Activities
H. Raju et al. (2010) synthesized a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives to determine their antibacterial and antifungal activities. The study found significant antimicrobial activities among the synthesized compounds, illustrating the compound's potential in developing new antimicrobial agents (H. Raju et al., 2010).
Anticancer Activity
The synthesis and evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives were reported by Hassan et al. (2014, 2015), indicating their in vitro cytotoxic activity against various cancer cell lines. These studies underscore the compound's utility in synthesizing derivatives with potential anticancer properties, providing a foundation for further pharmaceutical development (Hassan et al., 2014; Hassan et al., 2015).
Synthesis and Structural Characterization
Lv et al. (2013) focused on the synthesis of novel pyrazole carboxamide derivatives and their structural confirmation via X-ray crystal analysis. This work highlights the importance of structural characterization in understanding the compound's interactions and potential applications in medicinal chemistry (Hong-Shui Lv et al., 2013).
Antiviral and Anticonvulsant Activities
Further research explored the synthesis of derivatives with potential antiviral and anticonvulsant activities. For instance, Hebishy et al. (2020) synthesized benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 influenza virus (A. Hebishy et al., 2020). Additionally, Kelley et al. (1995) synthesized imidazo and pyrazolo triazine analogues, evaluating their anticonvulsant activity, which further signifies the compound's versatility in drug development (J. Kelley et al., 1995).
作用機序
Target of Action
The primary targets of N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide might also interact with multiple targets.
Mode of Action
The specific mode of action for N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Similar compounds are known to inhibit the activity of various enzymes and proteins through the formation of hydrogen bonds . This suggests that N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide might also interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Similar compounds are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide might also affect multiple biochemical pathways.
Pharmacokinetics
The specific ADME properties of N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide The solubility of a compound in water can impact its bioavailability
Result of Action
The specific molecular and cellular effects of N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Similar compounds have been reported to exhibit significant biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that N-(2-methoxybenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide might also have significant molecular and cellular effects.
将来の方向性
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-6-3-2-5-11(13)10-16-15(19)12-9-14-18(17-12)7-4-8-21-14/h2-3,5-6,9H,4,7-8,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTSZGXPOKJEEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=NN3CCCOC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2541586.png)

![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2541589.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2541595.png)


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile](/img/structure/B2541599.png)

![N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)cyclopropanecarboxamide](/img/structure/B2541601.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2541602.png)

![1-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2541607.png)